molecular formula C15H22ClN3O3 B2885397 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID CAS No. 1096483-23-6

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID

Cat. No.: B2885397
CAS No.: 1096483-23-6
M. Wt: 327.81
InChI Key: KIACBHKBIVYLNB-UHFFFAOYSA-N
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Description

This product, 3-[(2-Chlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic Acid, is a high-purity chemical reagent supplied for research and development purposes. The structural features of this compound—including a carbamoyl linkage, a chlorophenyl group, and a dimethylaminopropyl side chain—suggest potential for investigation in various scientific fields. Researchers may explore its applications as a synthetic intermediate or building block in medicinal chemistry for the development of novel bioactive molecules. Its specific properties and mechanism of action are subject to ongoing research and are not fully characterized. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(2-chloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-19(2)9-5-8-17-13(15(21)22)10-14(20)18-12-7-4-3-6-11(12)16/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIACBHKBIVYLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 2-chloroaniline.

    Coupling Reaction: The 2-chloroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.

    Introduction of the Dimethylamino Propyl Group: The intermediate is reacted with 3-(dimethylamino)propylamine under controlled conditions to introduce the dimethylamino propyl group.

    Final Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Amino-3-(2-chlorophenyl)propanoic acid (CAS not specified)

  • Structure: Propanoic acid with a 2-chlorophenyl group and an amino group at the 3-position.
  • Key Difference: Lacks the carbamoyl and dimethylaminopropyl substituents, making it a simpler analog. The amino group may participate in zwitterionic interactions, affecting solubility and bioavailability.
  • Potential Use: Intermediate in peptide synthesis or as a β-amino acid derivative .

BOC-(R)-3-Amino-3-(2,4-dichlorophenyl)-propionic acid (CAS 500788-90-9)

  • Structure : Similar backbone but includes a 2,4-dichlorophenyl group and a tert-butoxycarbonyl (BOC) protecting group.
  • Key Difference: Dichlorination enhances electron-withdrawing effects compared to the monochloro derivative. The BOC group improves stability during synthetic processes.
  • Application : Likely used in peptide chemistry for controlled coupling reactions .

Compounds with Sulfonamide and Methoxyphenyl Groups

3-{(2-METHOXYPHENYL)[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOIC ACID (CAS 103687-96-3)

  • Structure: Propanoic acid with a sulfonamide bridge connecting 2-methoxyphenyl and 4-methylphenyl groups.
  • The methoxy group introduces electron-donating effects.
  • Relevance : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) .

Trifluoromethyl/Methoxy-Substituted Analogues

(2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid (CAS 1241677-84-8)

  • Structure: Propanoic acid with a 2-(trifluoromethoxy)phenyl group.
  • Key Difference : The trifluoromethoxy group is highly electronegative and lipophilic, enhancing metabolic stability and membrane permeability compared to chloro substituents.
  • Potential Use: Fluorinated amino acids in drug design for improved pharmacokinetics .

(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid

  • Structure : Trifluoromethyl group at the phenyl 3-position.
  • Key Difference: The CF₃ group’s strong electron-withdrawing effect may increase acidity of the adjacent amino group, impacting binding interactions .

Dimethylaminopropyl-Containing Compounds

Dalbavancin (CAS 171500-79-1)

  • Structure: A glycopeptide antibiotic containing a 3-(dimethylamino)propyl carbamoyl group.
  • Key Similarity: Shares the dimethylaminopropyl moiety, which may enhance solubility and interaction with bacterial cell membranes.
  • Application: Treats Gram-positive infections; the dimethylamino group could contribute to its prolonged half-life .

Cyano-Substituted Derivatives

(2S)-2-Amino-3-(3-cyanophenyl)propanoic acid (CAS 57213-48-6)

  • Structure: Propanoic acid with a 3-cyanophenyl group.
  • Key Difference: The cyano group’s strong electron-withdrawing nature may increase reactivity in nucleophilic addition reactions compared to chloro substituents.
  • Relevance: Cyanophenylalanine is used in bioconjugation and protease studies .

Data Tables

Compound Name Substituents Molecular Weight Key Features References
3-[(2-Chlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid 2-Chlorophenylcarbamoyl, 3-(dimethylamino)propylamino ~353.8 (calc.) Combines chloro (electron-withdrawing) and dimethylamino (solubility-enhancing) -
3-Amino-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl, amino ~199.6 Simpler β-amino acid structure
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid 2-Methoxyphenyl, 4-methylphenylsulfonyl 349.4 Sulfonamide linker for enzyme inhibition
(2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid 2-(Trifluoromethoxy)phenyl 249.19 Enhanced lipophilicity and metabolic stability
Dalbavancin 3-(Dimethylamino)propyl carbamoyl (in complex glycopeptide) 1816.69 Antibiotic with solubility-enhancing tertiary amine

Research Findings and Implications

  • Chlorophenyl vs. Trifluoromethyl : Chlorine’s moderate electronegativity balances reactivity and stability, while trifluoromethyl groups optimize lipophilicity for CNS-targeting drugs.
  • Dimethylaminopropyl Chain: This moiety improves solubility, as seen in Dalbavancin, suggesting its utility in enhancing bioavailability of polar compounds.
  • Sulfonamide vs. Carbamoyl : Sulfonamides are more acidic (pKa ~10) than carbamoyls (pKa ~15), influencing target selectivity in enzyme inhibition.

Biological Activity

3-[(2-Chlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid, also referred to by its IUPAC name, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20ClN3O3
  • Molecular Weight : 329.79 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The compound features a chlorophenyl group, a carbamoyl moiety, and a dimethylamino propyl chain, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymatic Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological functions.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

Antitumor Activity

Studies have shown that compounds containing a dimethylamino group can enhance the efficacy of chemotherapeutic agents by modulating drug transport mechanisms. For instance, one study demonstrated that similar compounds increased the uptake of doxorubicin in multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp) transporters . This suggests that this compound may possess similar properties, potentially making it useful in overcoming drug resistance in cancer therapy.

Antioxidant Properties

The compound's structural components may confer antioxidant capabilities. Research on related compounds has shown significant glutathione peroxidase-like activity, indicating potential for neuroprotective effects . The ability to scavenge free radicals could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
In Vitro Studies Demonstrated enhanced uptake of chemotherapeutics in resistant cell lines when treated with similar compounds.
In Vivo Studies Indicated potential toxicity at high doses but significant protective effects at lower concentrations.
Mechanistic Studies Suggested interaction with P-gp and other membrane transporters, enhancing drug bioavailability.

Case Study: P-Glycoprotein Inhibition

In a study examining the effects of soloxolone amides, compounds with structural similarities to this compound were found to effectively inhibit P-glycoprotein activity. This inhibition led to a marked increase in the intracellular accumulation of doxorubicin, suggesting a promising avenue for enhancing anticancer drug efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2-chlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions:
  • Step 1 : Activation of the carboxylic acid group (e.g., via carbamoyl chloride formation using thionyl chloride or EDCl/HOBt) to react with 2-chloroaniline.
  • Step 2 : Introduction of the 3-(dimethylamino)propylamine moiety via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (silica gel, gradient elution with CHCl₃:MeOH) or recrystallization from ethanol/water mixtures.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) and confirm purity via HPLC (C18 column, λ = 254 nm) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for 2-chlorophenyl; dimethylamino protons at δ 2.2–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~380–385 Da).
  • Elemental Analysis : Confirm C, H, N, Cl content (±0.3% theoretical values).
  • HPLC : Purity >95% with retention time consistency across batches .

Q. What preliminary assays are recommended to assess bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against serine proteases or kinases (e.g., trypsin, EGFR) using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 or HepG2 cells.
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro assay design .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma stability (e.g., incubation with rat liver microsomes) and metabolite profiling via LC-MS/MS.
  • Protein Binding : Use equilibrium dialysis to assess binding to serum albumin.
  • Tissue Distribution : Radiolabeled compound tracking in animal models (e.g., Sprague-Dawley rats) with autoradiography.
  • Dose Adjustments : Apply allometric scaling to reconcile in vitro IC₅₀ values with effective in vivo doses .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to suspected targets (e.g., G-protein-coupled receptors).
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How to design a study evaluating the compound’s environmental impact?

  • Methodological Answer :
  • Fate and Transport : Assess biodegradation (OECD 301D test) and photolysis (EPA Guideline 161-1).
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour IC₅₀).
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish using OECD 305 guidelines .

Safety and Handling

Q. What are critical safety considerations during experimental handling?

  • Methodological Answer :
  • Storage : -20°C under argon in amber vials to prevent hydrolysis of the carbamoyl group.
  • PPE : Use nitrile gloves, lab coat, and goggles; avoid inhalation of fine powders (refer to SDS for 3-[(2-chlorophenyl)carbamoyl] analogs ).
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Q. How to mitigate risks when scaling up synthesis?

  • Methodological Answer :
  • Process Optimization : Replace volatile solvents (e.g., CHCl₃) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Exothermic Control : Use jacketed reactors with temperature monitoring during amine coupling steps.
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring .

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